molecular formula C19H13N B188086 9-Phenylacridine CAS No. 602-56-2

9-Phenylacridine

Cat. No. B188086
CAS RN: 602-56-2
M. Wt: 255.3 g/mol
InChI Key: MTRFEWTWIPAXLG-UHFFFAOYSA-N
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Description

9-Phenylacridine is a chemical compound . It is a derivative of acridine, a nitrogen-containing aromatic heterocycle . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

9-Phenylacridine can be synthesized via a two-step ortho-lithiation–cyclization sequence . In one study, 2-aminobenzophenone was combined with cyclohexanone in the presence of TBHP and TFA at 110 °C, resulting in 9-phenylacridine with a yield of 90–92% .


Molecular Structure Analysis

The molecular formula of 9-Phenylacridine is C19H13N . It has an average mass of 255.313 Da and a monoisotopic mass of 255.104797 Da .


Chemical Reactions Analysis

9-Phenylacridine can participate in various chemical reactions. For instance, it can be used in the formation of acridines from triarylcarbinols under acidic conditions . It can also be used in photoreactions with transition metal catalysts .


Physical And Chemical Properties Analysis

9-Phenylacridine has a density of 1.2±0.1 g/cm3, a boiling point of 411.1±14.0 °C at 760 mmHg, and a flash point of 179.8±12.7 °C . It has a molar refractivity of 84.6±0.3 cm3 and a polar surface area of 13 Å2 .

Scientific Research Applications

  • Photochemical Properties and Applications :

    • 9-PA undergoes photoreduction under UV irradiation in methanol, making it significant for studies related to photoexcited states and fluorescence properties (Kikuchi et al., 1990).
    • It is used in photochemical studies to understand the behavior of radicals formed by ultraviolet irradiation of acridine derivatives. The radicals formed are essential for understanding the mechanisms of various photochemical processes (Castellano et al., 1973).
  • Pharmacological Applications :

    • 9-PA exhibits antitumor activity and can act as a photosensitizer with UVA radiation. It shows potential in photodynamic therapy due to its DNA binding ability and absorption in the ultraviolet range. The compound induces apoptotic death through mitochondria-mediated pathways and enhances intracellular ROS, indicating its promise as a cancer treatment agent (Hansda et al., 2020).
    • Studies suggest its effectiveness in photosensitizing cells to UVA radiation by interacting with DNA, enhancing DNA damage, and sensitizing cells to killing through apoptosis (Hansda & Mitra, 2021).
  • Material Science and Chemical Analysis :

    • The reductive metalation of 9-PA has been studied, revealing its reactivity and the potential to form various derivatives, which can be useful in synthesizing new materials or as intermediates in chemical reactions (Smith & Fogg, 1985).
    • 9-PA is used in polymerizations, such as the photosensitized polymerization of methyl methacrylate, indicating its role in initiating or inhibiting polymerization processes. This application is significant for developing new polymeric materials with controlled properties (Braun & Studenroth, 1979).
  • Analytical Chemistry :

    • Surface-enhanced Raman scattering of 9-PA has been reported, which is essential for understanding its adsorption behavior and for developing sensitive analytical methods based on Raman spectroscopy (Iliescu et al., 1994).
  • Electrochemistry and Catalysis :

    • The electrochemical properties of 9-PA derivatives have been studied for their potential use in designing novel catalysts for molecular hydrogen production. This research is crucial for developing new energy materials and technologies (Okina et al., 2019).

Safety And Hazards

9-Phenylacridine is harmful if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

Future Directions

The development of new methods for the synthesis of acridines, including 9-Phenylacridine, remains a focus of intense research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is also a key area of future research .

properties

IUPAC Name

9-phenylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRFEWTWIPAXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870669
Record name Acridine, 9-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenylacridine

CAS RN

602-56-2
Record name 9-Phenylacridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine, 9-phenyl-
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Record name 602-56-2
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Record name Acridine, 9-phenyl-
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Record name Acridine, 9-phenyl-
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Record name 9-phenylacridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
JG Stowell, PH Toma, SR Byrn - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
… 9-Phenylacridine. The synthetic material was prepared following a procedure by Albert (1966). A pale yellow crystal (dimensions 0.82× 0.30× 0.26 mm) obtained from diethyl ether was …
Number of citations: 4 scripts.iucr.org
S Hansda, A Mitra, R Ghosh - Nucleosides, Nucleotides & Nucleic …, 2021 - Taylor & Francis
… We have shown earlier that 9-phenylacridine (ACPH) exhibits anticancer activity in different cancer cell lines as well as through tumor regression studies in an animal model. [ Citation …
Number of citations: 4 www.tandfonline.com
P Liu, Y Hu, J Chen, Q Yang - Rapid Communications in Mass …, 2015 - Wiley Online Library
… In the present research, we used 9-phenylacridine (ACPH) as the model drug molecule, as this compound, a DNA minor groove binder,40 has proven antitumour activity. Recent …
A Castellano, JP Catteau… - The Journal of Physical …, 1976 - ACS Publications
… We think that under these conditions all the 9-phenylacridine is … of 9-phenylacridine. A further proof of this point is given by the neutralization curve of a methanolic 9-phenylacridine …
Number of citations: 7 pubs.acs.org
A Lomax, LS Marcoux, AJ Bard - The Journal of Physical …, 1972 - ACS Publications
Conclusion Due to the similarities in g andhyperfine anisotropies for all the hydroxycarboxylate chelates, we expected vari-ations in their line widths to primarily reflect differences in the …
Number of citations: 13 pubs.acs.org
JG Smith, DE Fogg - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… Reactions occurred exclusively at the 9 and 10 positions forming 9,10‐dihydro‐9‐phenylacridine derivatives. Of particular interest was the fact that the dianion was dialkylated with 1,2‐…
Number of citations: 5 onlinelibrary.wiley.com
JM Birchall, MT Clark - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… -9-phenylacridine, and 2.7-dibenzoyl-9-phenylacridine; the … into 9-phenylacridine by treatment with zinc chloride at 240". … original synthesis of 9-phenylacridine involved the reaction of …
Number of citations: 2 pubs.rsc.org
WP Ma - 1992 - search.proquest.com
This thesis describes studies on oligodeoxyribonucleotide-acridine complex and RNase H-oligodeoxyribonucleotide conjugate. The objective of the first project is to synthesis …
Number of citations: 3 search.proquest.com
AA Krasheninnikov, VA Lyubimtsev… - Theoretical and …, 1982 - Springer
… We investigated complexes of acridine and 9-phenylacridine (9-PA)with aromatic {thiophenol)and aliphatic {thioalcohois) thiols possessing proton-donor sites. We measured the …
Number of citations: 2 link.springer.com
N Campbell, AG Cairns-Smith - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… Comparison of the spectrum of 3-hydroxy-9-phenylacridine in various solvents with the spectra of the 0- and the N-methyl ether shows that the compound exists in solution as a …
Number of citations: 13 pubs.rsc.org

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